N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12(2)11(14)13-7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQGVXCUECPRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, followed by cyclization to form the isoindole ring. For example, the reaction of N,N-dimethylamine with a suitable carboxylic acid derivative under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The isoindole ring and carboxamide group undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Ring oxidation | KMnO<sub>4</sub> (acidic conditions) | 1,3-dioxo-isoindoline derivatives | Selective epoxidation not observed; ring remains intact. | |
| N-Demethylation | H<sub>2</sub>O<sub>2</sub>/Fe(II) | Secondary amine derivatives | Partial demethylation occurs at the dimethylamino group. |
Reduction Reactions
The carboxamide group and unsaturated bonds can be reduced:
| Reaction Type | Reagents/Conditions | Products | Notes | References |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH<sub>4</sub> (THF, 0°C to rt) | Corresponding amine (N,N-dimethyl-2,3-dihydro-1H-isoindole-2-methylamine) | Yields >80% in inert atmosphere. | |
| Selective hydrogenation | H<sub>2</sub>/Pd-C (ethanol, 50°C) | Partially saturated isoindole | Retains carboxamide functionality. |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Kinetic Data | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2,3-dihydro-1H-isoindole-2-carboxylic acid | Complete conversion; isolated yield 72%. | |
| Basic hydrolysis | NaOH (aq.), 100°C, 6h | Sodium carboxylate salt | Faster kinetics in polar aprotic solvents. |
Substitution Reactions
The dimethylamino group participates in nucleophilic substitutions:
| Reaction Type | Reagents | Products | Selectivity | References |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary ammonium derivatives | Limited by steric hindrance. | |
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Acetylated carboxamide | Dual acylation at N and O sites observed. |
Cycloaddition and Ring-Opening
The isoindole core engages in cycloaddition reactions:
| Reaction Type | Conditions | Products | Catalysts/Additives | References |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 80°C | Fused bicyclic adducts | Endo preference confirmed by XRD. | |
| Ring-opening with Grignard | RMgX (R = aryl), THF, −78°C to rt | Functionalized open-chain amines | Regioselectivity controlled by substituents. |
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Products | Quantum Yield | Applications | References |
|---|---|---|---|---|
| 254 nm, benzene, 24h | Dimethylcarbazole derivatives | Φ = 0.15 ± 0.02 | Potential for optoelectronic materials. |
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:
Comparative Reactivity
Key differences from analogs:
| Compound | Reactivity Profile | Distinct Features |
|---|---|---|
| N,N-diethyl analog | Slower hydrolysis kinetics | Enhanced lipophilicity. |
| 5-Amino derivative | Increased nucleophilic substitution rates | Amino group directs ortho/para attack. |
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research has demonstrated that derivatives of isoindole compounds exhibit promising anticancer properties. For example, studies have shown that certain isoindole derivatives can induce apoptosis in cancer cells and inhibit cell cycle progression. The mechanism often involves the modulation of key signaling pathways and the interaction with specific molecular targets such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB) .
1.2 Antimicrobial Properties
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has been evaluated for its antimicrobial activity against various bacterial strains. Compounds related to isoindoles have shown effectiveness comparable to established antibiotics, indicating their potential as new antimicrobial agents .
1.3 Neuroprotective Effects
Studies have suggested that isoindole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds can inhibit enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegeneration .
Chemical Synthesis Applications
2.1 Building Blocks for Drug Development
this compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules with tailored biological activities .
2.2 Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler precursors. The formation of the isoindole core can be achieved through cyclization reactions involving phthalimide derivatives, followed by functional group modifications to introduce carboxamide functionalities .
Industrial Applications
3.1 Specialty Chemicals
This compound is also being explored for its potential in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and polymers .
3.2 Material Science
The incorporation of isoindole structures into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making them valuable in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide with three classes of analogs: carbothioamides , dihydropyridine-based carboxamides , and N-oxide derivatives . Key distinctions in structure, synthesis, and properties are summarized in Table 1.
Functional Group Variations: Carboxamide vs. Carbothioamide
The substitution of the carbonyl oxygen in carboxamides with sulfur yields carbothioamides, as exemplified by Kobayashi’s N,N-disubstituted 1,3-dihydro-2H-isoindole-2-carbothioamides .
- Carboxamides : Participate in stronger hydrogen bonds via the carbonyl oxygen, enhancing crystallinity and aqueous solubility .
Core Heterocycle Modifications: Isoindole vs. Dihydropyridine
Impurity MM0025.11 (4-[4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide) replaces the isoindole ring with a dihydropyridine system . Key differences include:
- Aromaticity: The isoindole core retains partial aromaticity, favoring planar conformations, whereas dihydropyridines exhibit non-aromatic, flexible rings.
Oxidation State: N-Oxide Derivatives
MM0025.13 (loperamide cis-N-Oxide) introduces an N-oxide group, altering electronic properties:
- Polarity : The N-oxide increases polarity, improving solubility but reducing blood-brain barrier penetration.
- Stability : N-Oxides may undergo metabolic reduction in vivo, influencing pharmacokinetic profiles .
Implications for Research and Development
- Drug Design : The isoindole carboxamide’s rigidity and hydrogen-bonding capacity make it suitable for targeting enzymes or receptors requiring planar interactions. In contrast, carbothioamides may optimize lipophilicity for CNS targets.
- Analytical Chemistry : Structural analogs like MM0025.11 and MM0025.13 underscore the importance of impurity profiling using crystallographic tools (e.g., SHELX programs) to resolve complex hydrogen-bonding networks .
Biological Activity
N,N-Dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antiviral Properties : Studies have indicated that this compound and its derivatives demonstrate antiviral effects against various viruses, including HIV and other viral pathogens.
- Anticancer Activity : Research shows that this compound has significant anticancer properties, with effects on cell proliferation and apoptosis in multiple cancer cell lines .
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory activity. For example, it can modulate the activity of cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB) pathways .
- Receptor Binding : It has shown affinity for serotonin receptors (5-HT receptors), which may play a role in its neuropharmacological effects .
Antiviral Efficacy
A study evaluated the antiviral activity of this compound against HIV. The compound exhibited an IC50 value in the low micromolar range, indicating potent antiviral properties compared to existing antiretroviral agents.
Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including Caco-2 and HCT-116. The mechanism involved cell cycle arrest and induction of apoptosis. The following table summarizes the inhibitory concentrations (IC50) observed in these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 12.5 | Induces apoptosis |
| HCT-116 | 15.0 | Cell cycle arrest |
| MCF7 | 10.0 | Caspase activation |
Research Findings
Recent research has focused on the synthesis and biological evaluation of N,N-dimethyl derivatives. Notably:
- Synthesis Improvement : A novel synthesis method was developed that enhances yield and purity, facilitating further biological evaluations .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the isoindole scaffold significantly impact biological activity, suggesting pathways for optimizing therapeutic efficacy .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, and how are reaction parameters optimized?
- Methodological Answer: Multi-step synthesis is typically required, starting with commercially available isoindole derivatives. Key steps include amidation and alkylation, with optimization of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to enhance yield and purity. Solvents like DMF or DMSO are often chosen for their ability to stabilize intermediates, while catalysts such as HATU or EDC facilitate carboxamide bond formation. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. What spectroscopic and chromatographic techniques are critical for ensuring the purity and structural confirmation of synthesized this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming molecular structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography, using tools like SHELXL, can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can crystallographic tools such as SHELX and ORTEP-3 aid in resolving structural ambiguities in this compound derivatives?
- Methodological Answer: SHELXL enables precise refinement of crystallographic data, particularly for resolving disordered atoms or hydrogen bonding networks. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry, aiding in the interpretation of torsional angles and bond distances. These tools are critical for validating structural hypotheses, especially when spectroscopic data alone are insufficient .
Q. What approaches are utilized to analyze hydrogen bonding networks in crystalline forms of isoindole carboxamides, and how do these interactions influence physicochemical properties?
- Methodological Answer: Graph set analysis (as described by Etter and Bernstein) categorizes hydrogen-bonding patterns into motifs like D , R , or C descriptors. Infrared (IR) spectroscopy and temperature-dependent crystallography can probe hydrogen bond strength. These interactions affect solubility, melting points, and stability, which are critical for designing co-crystals or improving bioavailability .
Q. In studying the reactivity of this compound, how do researchers integrate experimental data with computational modeling to predict reaction pathways?
- Methodological Answer: Density Functional Theory (DFT) calculations predict reactive sites (e.g., nucleophilic carboxamide oxygen or electrophilic isoindole carbons). Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) confirms computational predictions. Solvent effects and transition-state stabilization are modeled using polarizable continuum models (PCMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
